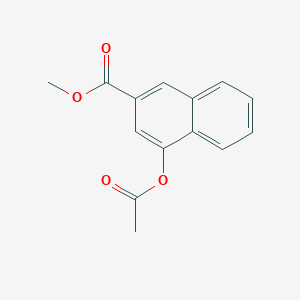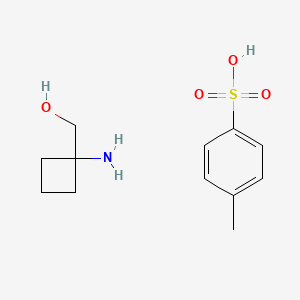
2-Chloro-1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- typically involves the reaction of 2,2-dimethyl-1,3-propanediol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting product is purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, hydroxylated derivatives, and various substituted oxazolidines .
Scientific Research Applications
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
OXAZOLIDINE, 3-(HYDROXYACETYL)-2,2-DIMETHYL-: This compound is similar in structure but contains a hydroxyl group instead of a chloroacetyl group.
OXAZOLIDINE, 3-(METHYLACETYL)-2,2-DIMETHYL-: This derivative has a methyl group in place of the chloroacetyl group.
Uniqueness
OXAZOLIDINE, 3-(CHLOROACETYL)-2,2-DIMETHYL- is unique due to its chloroacetyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
52836-39-2 |
|---|---|
Molecular Formula |
C7H12ClNO2 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
2-chloro-1-(2,2-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12ClNO2/c1-7(2)9(3-4-11-7)6(10)5-8/h3-5H2,1-2H3 |
InChI Key |
INIGHNDBZDORCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CCO1)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-1-Benzyl-5-ethoxycarbonylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13936815.png)


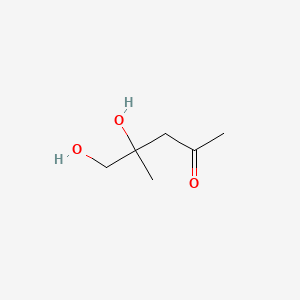
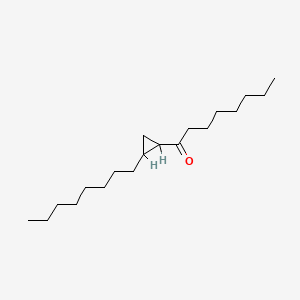
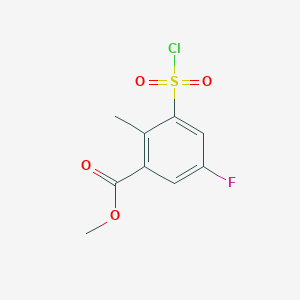
![1-[4-Amino-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]-2,2-dimethylpropan-1-one](/img/structure/B13936852.png)

